N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
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Overview
Description
N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that features a benzotriazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps:
Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors to form the 1,2,3-benzotriazin-4-one structure.
Acylation Reaction: The benzotriazinone core is then acylated with an appropriate acylating agent to introduce the acetyl group.
Coupling with Glycinamide: The final step involves coupling the acylated benzotriazinone with glycinamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield simpler amines or alcohols.
Scientific Research Applications
N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: This compound shares the benzotriazinone core and may have similar chemical properties.
N-(4-butylphenyl)-N~2~-acetylglycinamide: This compound is similar but lacks the benzotriazinone moiety.
Uniqueness
N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is unique due to the presence of both the benzotriazinone and glycinamide moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N5O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C21H23N5O3/c1-2-3-6-15-9-11-16(12-10-15)23-19(27)13-22-20(28)14-26-21(29)17-7-4-5-8-18(17)24-25-26/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,22,28)(H,23,27) |
InChI Key |
DCMBRWXVPNBIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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